![molecular formula C17H19N3O2 B268787 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B268787.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide, commonly referred to as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. DMPI is a derivative of isonicotinamide and has been shown to possess a wide range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of DMPI is complex and involves the inhibition of various enzymes and pathways involved in cellular signaling and metabolism. DMPI has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DMPI has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that DMPI can modulate the immune system and enhance the body's ability to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPI in laboratory experiments is its ability to selectively target specific enzymes and pathways, making it a valuable tool for studying various cellular processes. However, one of the limitations of using DMPI is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on DMPI, including the development of new synthesis methods and the exploration of its potential applications in various fields. One promising area of research is the use of DMPI in combination with other drugs to enhance their efficacy and reduce their side effects. Additionally, further studies are needed to fully understand the mechanism of action of DMPI and its potential applications in the treatment of various diseases.
Synthesemethoden
DMPI can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 2,2-dimethylpropanoic anhydride in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMPI has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of DMPI is in the treatment of cancer. Studies have shown that DMPI can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression.
Eigenschaften
Produktname |
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide |
---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-[3-(2,2-dimethylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-14-6-4-5-13(11-14)19-15(21)12-7-9-18-10-8-12/h4-11H,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BEPLFRQVKQIXEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.